molecular formula C13H10ClNO4 B14335616 Dimethyl 6-chloroquinoline-2,3-dicarboxylate CAS No. 110139-44-1

Dimethyl 6-chloroquinoline-2,3-dicarboxylate

Cat. No.: B14335616
CAS No.: 110139-44-1
M. Wt: 279.67 g/mol
InChI Key: SFWYDTNQDSZMOD-UHFFFAOYSA-N
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Description

Dimethyl 6-chloroquinoline-2,3-dicarboxylate is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular structure, which includes a quinoline ring substituted with chlorine and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 6-chloroquinoline-2,3-dicarboxylate can be achieved through several methods. One common approach involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid. Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-chloroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Dimethyl 6-chloroquinoline-2,3-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 6-chloroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl 6-chloroquinoline-2,3-dicarboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

110139-44-1

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

dimethyl 6-chloroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-7-5-8(14)3-4-10(7)15-11(9)13(17)19-2/h3-6H,1-2H3

InChI Key

SFWYDTNQDSZMOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C(=O)OC

Origin of Product

United States

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